
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid, also known as D-Phenylglycine, is a chiral amino acid that has gained significant attention in scientific research due to its unique properties and applications. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules. In
科学研究应用
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It is commonly used as a building block for the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. It is also used in peptide synthesis as a protecting group for the carboxylic acid group of amino acids. In asymmetric catalysis, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is used as a chiral ligand for transition metal catalysts, enabling the selective production of a single enantiomer in a chemical reaction.
作用机制
The mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is not fully understood, but it is believed to act as a competitive inhibitor of the glycine receptor in the central nervous system. This results in the modulation of neurotransmitter release and the inhibition of excitatory synaptic transmission. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects:
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. It has also been shown to have anxiolytic effects in animal models, potentially through the modulation of the GABAergic system. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. It is also relatively inexpensive and easy to synthesize. However, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine, including its potential use as a therapeutic agent for various diseases, such as neurodegenerative diseases, inflammation, and anxiety disorders. Additionally, there is potential for the development of new catalysts and synthetic methods using (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine as a chiral building block. Further research is also needed to fully understand the mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine and its potential side effects.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is a chiral amino acid that has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It has various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine can be synthesized through various methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Enzymatic resolution involves the use of enzymes to selectively cleave one enantiomer from a racemic mixture, resulting in the production of a pure enantiomer. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer of a prochiral substrate. Chiral pool synthesis involves the use of naturally occurring chiral molecules as starting materials to produce the desired enantiomer.
属性
CAS 编号 |
119725-33-6 |
|---|---|
产品名称 |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
分子式 |
C21H18O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20+/m1/s1 |
InChI 键 |
UINTUWKMGYICQF-UXHICEINSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




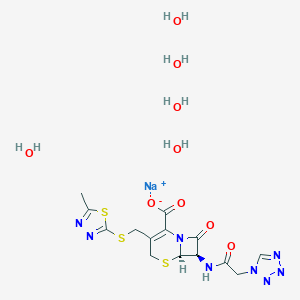

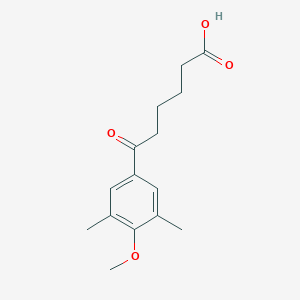



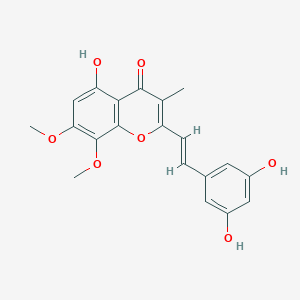


![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
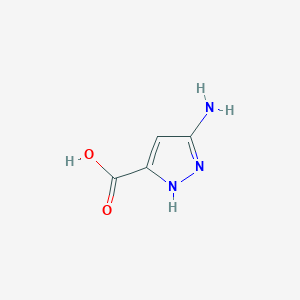
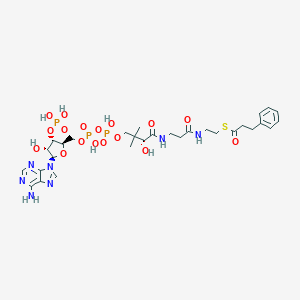
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)